Empagliflozin R/S-Furanose is a chemical compound derived from empagliflozin, primarily recognized for its role as a sodium-glucose co-transporter-2 inhibitor, which is used in the treatment of type 2 diabetes mellitus. This compound comprises a mixture of R and S isomers of empagliflozin furanose, which are byproducts formed during the synthesis of the primary drug, empagliflozin. The molecular formula for Empagliflozin R/S-Furanose is , with a molecular weight of approximately 450.91 g/mol .
Empagliflozin R/S-Furanose is classified under pharmaceutical reference materials and is utilized in various analytical and bio-analytical applications. It serves as an important standard in quality control processes during the production of empagliflozin and its formulations. The compound is sourced from various suppliers, including LGC Standards and Sigma-Aldrich, which provide it in high purity (>95% HPLC) .
The synthesis of Empagliflozin R/S-Furanose involves multiple synthetic routes, primarily focusing on the reduction and modification of precursor compounds. One notable method includes the reduction of a specific precursor compound in the presence of reducing agents to yield the desired furanose structure .
Empagliflozin R/S-Furanose undergoes several chemical transformations, including:
Common reagents include various reducing agents and protecting groups that facilitate selective reactions without compromising other functional groups within the molecule .
Empagliflozin R/S-Furanose primarily acts by inhibiting the sodium-glucose co-transporter-2 (SGLT2). This inhibition leads to decreased glucose reabsorption in the kidneys, resulting in increased glucose excretion through urine (glucosuria) and subsequently lowering blood glucose levels.
While specific physical properties such as melting point and appearance are not extensively documented, Empagliflozin R/S-Furanose is typically stored at -20°C to maintain stability.
The compound exhibits significant stability under controlled conditions but may be sensitive to environmental factors such as temperature and humidity. Its solubility profile indicates compatibility with various solvents commonly used in pharmaceutical formulations .
Empagliflozin R/S-Furanose has several scientific applications:
Empagliflozin R/S-furanose (CAS 1620758-31-7 / 1620758-32-8) is synthesized through stereochemically complex routes centered on glycosidic bond formation. The core challenge lies in controlling the anomeric configuration during the coupling of the aglycone (chlorophenylbenzyl) moiety with the glucose-derived unit. Two predominant strategies exist:
Table 1: Stereoselective Synthetic Routes for R/S-Furanose
Method | Key Reagents | Temp (°C) | Yield (%) | Purity (%) | |
---|---|---|---|---|---|
Silane Reduction | Et₃SiH, AlCl₃ | 0–30 | 82.5 | 98.3 | |
Gluconolactone Approach | i) RMgBr, ii) H₃O⁺/HCl | 25–40 | 34 | >95 | |
Lewis Acid Catalysis | BF₃·Et₂O, ZnBr₂ | -10 to 0 | 75 | 97.5 | [7] |
The R/S ratio is heavily influenced by solvent polarity, with aprotic solvents like toluene favoring R-furanose enrichment (up to 3:1 R/S) [2].
Chiral auxiliaries are critical for modulating the diastereoselectivity of the furanose ring closure:
Solvent Systems
Binary solvent systems are essential for balancing reactivity and stereoselectivity:
Temperature and Catalysis
Table 2: Optimized Conditions for Key Synthesis Steps
Parameter | Optimal Condition | Impact on Yield/Purity | |
---|---|---|---|
Reduction Catalyst | AlCl₃ (1.5 eq) | Yield ↑ 25% vs. BF₃ | |
Silane Reagent | Et₃SiH (2.0 eq) | Purity ↑ 98.3% vs. 90% (TMDS) | |
Solvent for Crystallization | Ethyl acetate/n-heptane | R/S ratio stabilized at 1:1 | |
Reaction Time | 1–2 h (silane reduction) | Byproducts ↓ 8% | [4] [7] |
Major Byproducts
Mitigation Strategies
Table 3: Key Byproducts and Control Measures
Byproduct | Formation Cause | Mitigation Strategy | Max. Level (%) | |
---|---|---|---|---|
β-Pyranose Isomer | Prolonged Lewis acid exposure | Limit reaction time to <2 h | 0.5 | |
Des-Chloro Furanose | Excess Et₃SiH | Use 2.0 eq silane, 0°C reaction | 0.3 | |
3-Keto-THF Impurity | Oxidation of THF linker | Use degassed solvents, N₂ atmosphere | 0.2 | |
Demethylated Aglycone | BBr₃ overuse | Slow addition at -70°C | 0.4 | [4] [7] [9] |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3